methyl3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Description
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by two bromine substituents: one at the 3-position of the pyrazole ring and another on the para position of the attached phenyl group. Its molecular formula is C₁₁H₈Br₂N₂O₂, with an approximate molecular weight of 371.23 g/mol (calculated based on analogous structures) . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C11H8Br2N2O2 |
|---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
methyl 5-bromo-2-(4-bromophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)9-6-10(13)14-15(9)8-4-2-7(12)3-5-8/h2-6H,1H3 |
InChI Key |
DCZBSMWSMGHLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine and Maleic Ester Condensation
A key step involves the reaction of hydrazine derivatives with maleic acid diesters to form the pyrazole core. According to patent CN111072630A, the process can be summarized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Sodium alkoxide in an alcohol solvent (0.6–1.2 mol/L alkaline solution), 3-chloro-5-R-2-hydrazinopyridine, dimethyl maleate | The hydrazine derivative is reacted with the maleic diester at 80–90 °C, added dropwise, for 30 minutes to form 3-hydroxy-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester sodium salt |
| 2 | Distillation to recover solvent | Post-reaction solvent recovery to isolate the sodium salt intermediate |
The molar ratio of hydrazine derivative to maleic diester is optimized between 1:1 to 1:1.2, typically 1:1.05, to maximize conversion.
Bromination Using Phosphorus Oxybromide
The sodium salt intermediate is then subjected to bromination:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 3 | Acetonitrile solvent, phosphorus oxybromide (POBr3), 80–90 °C, 80 minutes | The sodium salt is dissolved in acetonitrile, POBr3 is added, and the mixture is heated to effect bromination at the 3-position of the pyrazole ring, yielding the 3-bromo derivative |
| 4 | Filtration of sodium bromide by-product | Sodium bromide formed during the reaction is filtered off hot |
| 5 | Isolation of product | The brominated pyrazole ester is separated and purified |
The molar ratio of pyrazole ester to POBr3 is typically 1:0.6 to 1:0.9, with 1:0.6 being common.
Incorporation of the 4-Bromophenyl Substituent
The 1-(4-bromophenyl) substituent on the pyrazole nitrogen is introduced by employing 4-bromophenylhydrazine as the hydrazine source in the initial condensation step with the maleic ester or β-dicarbonyl compound. This approach is supported by literature procedures where 4-bromophenylhydrazine reacts with β-dicarbonyl compounds such as 2,4-dioxovalerate or methyl acetoacetate under acidic catalysis to form the pyrazole ring with the desired substituent.
Alternative Synthesis via β-Dicarbonyl Compounds and Hydrazines
An alternative route involves the condensation of 4-bromophenylhydrazine with β-dicarbonyl compounds like methyl acetoacetate or ethyl pyruvate under acidic conditions (e.g., catalytic hydrochloric acid in ethanol), followed by cyclization and esterification steps to yield the pyrazole carboxylate. This method is exemplified in the synthesis of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate, which can be adapted for methyl esters.
Bromination of Pyrazole Derivatives
Bromination can also be achieved using tribromooxyphosphorus or iodine-based reagents, depending on the substrate and desired selectivity. Iodine-promoted synthesis of pyrazoles involves initial hydrazone formation followed by oxidative cyclization and halogenation, which may be adapted for bromine incorporation with suitable reagents.
Summary of Key Reaction Parameters and Yields
| Reaction Stage | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole formation | 4-bromophenylhydrazine + dimethyl maleate | 80–90 °C, alkaline medium, 30 min | 40–50% (typical) | Molar ratio hydrazine:maleate ~1:1.05 |
| Bromination | Phosphorus oxybromide in acetonitrile | 80–90 °C, 80 min | Up to 85% | Sodium bromide by-product filtered hot |
| Alternative pyrazole synthesis | 4-bromophenylhydrazine + methyl acetoacetate + HCl catalyst | Ethanol, reflux | 43–45% | Followed by bromination step |
| Iodine-promoted cyclization | Hydrazone intermediates + iodine | 40 °C, 3 h | 80–85% | May require chromatographic purification |
Analytical Characterization
The synthesized methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the pyrazole ring and substitution pattern.
- Mass Spectrometry (MS): Electrospray ionization (ESI) to confirm molecular ion peaks consistent with bromine isotopes.
- Melting Point (mp): Provides purity indication.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
Reported spectral data for related compounds show characteristic aromatic proton signals and ester methoxy or ethoxy groups, confirming structure integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate.
Oxidation: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-methanol.
Scientific Research Applications
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and related pyrazole derivatives:
Physicochemical Properties
- Lipophilicity and Reactivity : The dual bromine substitution in the target compound increases its molecular weight and lipophilicity compared to chlorinated analogs (e.g., Example 5.23 in and the compound in ). Bromine’s higher electronegativity may enhance reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, compared to chlorine .
- Solubility : The methyl ester group in the target compound improves solubility in organic solvents relative to the carboxylic acid derivative in , which is more polar and likely less bioavailable.
Research Findings and Data
Key Research Insights
- Reactivity: Brominated pyrazoles exhibit superior reactivity in palladium-catalyzed cross-coupling reactions compared to chlorinated derivatives, as noted in studies on structurally related compounds .
- Biological Activity: Thiourea-functionalized pyrazoles (e.g., ) show pronounced antimicrobial activity, suggesting that the target compound’s bromine substituents could enhance similar properties if tested.
Crystallographic and Structural Analysis
The compound’s planar pyrazole ring and bromine substituents would likely yield high-quality diffraction patterns, facilitating precise bond-length and angle measurements.
Biological Activity
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is characterized by the presence of two bromine atoms and a carboxylate ester group, which contribute to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl and pyrazole moieties enhance binding affinity through hydrogen bonding and π-π interactions. The ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM .
These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
Enzyme Inhibition
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has also been utilized in studies focusing on enzyme inhibitors and receptor ligands. Its ability to modulate enzyme activity makes it a useful probe in biochemical assays.
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : Investigated for its potential as a pharmacophore in anti-inflammatory and analgesic drug development.
- Materials Science : Studied for applications in synthesizing novel materials with unique electronic properties.
- Biological Studies : Used as a probe to study enzyme interactions and receptor binding .
Study on Anticancer Activity
In one study, a series of pyrazole derivatives were synthesized and screened for their cytotoxic activity against MDA-MB-231 cells. Among these, several compounds exhibited significant growth inhibition and induced apoptosis, suggesting that structural modifications could enhance their anticancer properties .
Mechanistic Insights
Another study focused on the mechanism of action of pyrazole derivatives, revealing that certain substitutions on the pyrazole ring could lead to increased potency against specific cancer targets like BRAF mutants. This highlights the importance of structural optimization in developing effective anticancer agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate, and what are their mechanistic considerations?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclocondensation of hydrazines with β-keto esters, followed by bromination. For example, oxidation of precursor alcohols (e.g., [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol) under mild conditions can yield aldehydes, which may serve as intermediates for carboxylate derivatives . Bromination positions are influenced by steric and electronic factors, with regioselectivity confirmed via NMR and X-ray crystallography .
Q. How is the compound characterized structurally, and what techniques are critical for confirming its purity?
- Methodological Answer :
- X-ray crystallography provides definitive proof of molecular geometry, including dihedral angles between aromatic rings (e.g., 74.91° between pyrazole and chlorophenyl rings in analogs) .
- Spectroscopic techniques :
- 1H/13C NMR identifies substitution patterns (e.g., bromine-induced deshielding).
- HRMS confirms molecular weight (e.g., C11H8Br2N2O2, MW ~358.0 g/mol) .
- HPLC or GC-MS assesses purity, especially critical for biological assays .
Q. What are the common chemical transformations applicable to this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic substitution : Bromine at the pyrazole 3-position can be replaced with amines or thiols under basic conditions .
- Ester hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide coupling) .
- Cross-coupling reactions : Suzuki-Miyaura coupling using the 4-bromophenyl group enables aryl diversification .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies inform the pharmacological potential of this compound?
- Methodological Answer : SAR studies compare analogs with varying substituents (e.g., chloro vs. bromo at the phenyl ring or pyrazole positions). For instance:
- Fluorophenyl analogs exhibit enhanced metabolic stability in pharmacokinetic studies .
- Trifluoromethyl groups increase lipophilicity, improving membrane permeability in cytotoxicity assays .
- Bromine vs. chlorine : Bromine’s larger atomic radius may enhance halogen bonding in target binding pockets, as seen in crystallographic data .
Q. What crystallographic insights explain the conformational stability of this compound and its analogs?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planarity of the pyrazole ring : Minimal deviation (<0.02 Å) from planarity in analogs .
- Intermolecular interactions : Halogen (Br···O) and hydrogen bonds (N-H···O) stabilize crystal packing, influencing solubility and melting points .
- Torsional angles : Dihedral angles between substituents (e.g., 3.29° between pyrazole and bromophenyl rings) correlate with steric hindrance in reactivity .
Q. How should researchers address contradictions in biological activity data among structurally similar pyrazole derivatives?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with incremental changes (e.g., -Br → -Cl, -CF3) and test in standardized assays (e.g., IC50 in cancer cell lines) .
- Computational docking : Compare binding modes of analogs to targets (e.g., COX-2 or kinases) using molecular dynamics simulations .
- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., bromine’s role in apoptosis induction) .
Q. What strategies optimize the compound’s reactivity in multi-step syntheses while minimizing side reactions?
- Methodological Answer :
- Protecting groups : Temporarily shield the carboxylate during bromination to prevent ester hydrolysis .
- Catalytic systems : Use Pd(PPh3)4 for efficient cross-coupling without degrading the pyrazole core .
- Low-temperature conditions : Reduce radical side reactions during bromination (e.g., using NBS at 0°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
